molecular formula C12H17N3O2 B181967 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid CAS No. 797028-97-8

1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid

Cat. No. B181967
M. Wt: 235.28 g/mol
InChI Key: HKGJIAQYOSHPHU-UHFFFAOYSA-N
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Description

“1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid” is a chemical compound with the CAS Number: 797028-97-8. It has a molecular weight of 235.29 . The IUPAC name for this compound is 1-(4,6-dimethyl-2-pyrimidinyl)-4-piperidinecarboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H17N3O2/c1-8-7-9(2)14-12(13-8)15-5-3-10(4-6-15)11(16)17/h7,10H,3-6H2,1-2H3,(H,16,17) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 158-160 degrees Celsius .

Scientific Research Applications

  • Activation of Small-Conductance Ca2+-Activated K+ Channels :

    • A study by Hougaard et al. (2009) presented a new small molecule, closely related to 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid, as an activator of small-conductance Ca2+-activated K+ (SK, KCa2) channels. This compound, GW542573X, was shown to be the first SK1-selective compound described, offering potential therapeutic applications in treating conditions influenced by these channels, such as neurological disorders and cardiovascular diseases (Hougaard et al., 2009).
  • Cation Tautomerism in Pyrimidine Compounds :

    • Research by Rajam et al. (2017) discussed the significance of pyrimidines, which include compounds like 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid, in biology and medicine. Their study explored the tautomerism and crystalline forms of various pyrimidine compounds, which is crucial for understanding molecular recognition processes in pharmaceuticals (Rajam et al., 2017).
  • Antibacterial Activity of Piperidine Containing Pyrimidine Imines :

    • A study by Merugu et al. (2010) explored the synthesis and antibacterial activity of piperidine-containing pyrimidine imines. This research provides insights into the potential use of these compounds, including 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid derivatives, in developing new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
  • Synthesis and Evaluation of Novel Piperidine-4-Carboxamide Derivatives :

    • Kambappa et al. (2017) reported on the synthesis of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives. These compounds were evaluated for their anti-angiogenic and DNA cleavage activities, suggesting potential applications in cancer therapy (Kambappa et al., 2017).
  • Anti-Hyperglycemic Evaluation of Carboximidamides :

    • Moustafa et al. (2021) investigated carboximidamides linked with pyrimidine moiety for their potential anti-hyperglycemic effects. This study highlights the potential therapeutic applications of compounds like 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid in treating diabetes (Moustafa et al., 2021).

Safety And Hazards

The compound is labeled as an irritant . Safety precautions include avoiding inhalation, contact with skin and eyes, and if contact occurs, rinse thoroughly with water .

properties

IUPAC Name

1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-8-7-9(2)14-12(13-8)15-5-3-10(4-6-15)11(16)17/h7,10H,3-6H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKGJIAQYOSHPHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCC(CC2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10349619
Record name 1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid

CAS RN

797028-97-8
Record name 1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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